5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic organic compound belonging to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and is characterized by an aldehyde functional group at the 3-position. Its molecular formula is , and it has garnered attention due to its potential applications in medicinal chemistry and materials science.
The synthesis of 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde can be achieved through several methods:
For example, one method involves dissolving substituted benzonitrile in a mixture of sodium hydroxide and hydroxylamine hydrochloride, followed by heating and subsequent reactions with chloroacetyl chloride to yield the desired oxadiazole derivative .
The molecular structure of 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde consists of:
The compound has a molecular weight of approximately 110.11 g/mol. Its canonical SMILES representation is CCN1C(=NO)C(=N1)C=O
, which reflects its structural features .
5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde can undergo various chemical reactions typical for aldehydes and heterocycles:
In synthetic applications, this compound can act as an intermediate for further functionalization or as a building block for more complex organic molecules .
The mechanism of action for 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. It may interact with biological targets such as enzymes or receptors.
Research indicates that derivatives of oxadiazoles exhibit various biological activities including antibacterial and antifungal properties . The specific mechanism may involve inhibition of key metabolic pathways or interference with cellular signaling.
The physical properties of 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde include:
Chemical properties include:
Relevant analyses often employ techniques like NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde has several notable applications:
5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde represents a structurally refined derivative within the 1,2,4-oxadiazole heterocyclic family, characterized by an aldehyde (–CHO) at position 3 and an ethyl (–CH₂CH₃) group at position 5. This molecule exemplifies the strategic application of substituent engineering to optimize physicochemical and pharmacological properties inherent to the 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing five-membered heterocycle distinguished by its remarkable metabolic stability and capacity for diverse non-covalent interactions (hydrogen bonding, dipole-dipole) with biological targets. The aldehyde functionality in 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde provides a versatile synthetic handle for further derivatization (e.g., via condensation, reduction, or nucleophilic addition), positioning it as a valuable chemical building block in medicinal chemistry and materials science [3] [6].
Drug Name | Core Structure | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Pleconaril | 3-(3,5-Dimethyl-1,2,4-oxadiazole) | Antiviral (Picornavirus) | 3,5-Disubstitution with lipophilic groups |
Ataluren (PTC124) | 3-(4,5-Dihydro-1,2,4-oxadiazol-5-one) | Treatment of Duchenne Muscular Dystrophy | Bicyclic fused oxadiazolone system |
Oxolamine | 3-(Diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | Cough suppressant | Basic amine side chain |
Zibotentan (ZD4054) | 1,3,4-Oxadiazole variant |
The chemistry of 1,2,4-oxadiazoles dates back to 1884 with Tiemann and Krüger's pioneering synthesis via reaction of amidoximes with acyl chlorides, yielding mixtures of open-chain and cyclized products under harsh conditions [3] [6]. For decades, the heterocycle remained a synthetic curiosity due to low yields and purification challenges. A significant resurgence began in the 1940s–1960s, driven by the discovery of biological activities and the commercialization of oxolamine (1960s), the first 1,2,4-oxadiazole-containing drug. Early synthetic routes heavily relied on cyclocondensation reactions between amidoximes (R-C(=NOH)NH₂) and carboxylic acid derivatives (acids, esters, acyl chlorides) under thermal activation (Route A, Fig. 4 in [2]). The development of coupling agents (EDC, DCC, CDI) in the late 20th century provided milder and more efficient alternatives for generating the crucial O-acylamidoxime intermediates, facilitating intramolecular cyclodehydration [3] [6]. Microwave-assisted synthesis emerged as a transformative advancement in the 2000s, dramatically reducing reaction times (minutes vs. days) and improving yields for 3,5-disubstituted-1,2,4-oxadiazoles while adhering to green chemistry principles [3] [6]. The synthesis of 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde exemplifies modern methodology, likely proceeding via ethyl-substituted amidoxime condensation with glyoxylic acid derivatives or through oxidation of hydroxymethyl precursors [6].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for carboxylic acids (–COOH), esters (–COOR), amides (–CONR₂), and carbamates (–OCONR₂) due to its strategic combination of electronic properties, hydrogen-bonding capability, and metabolic resilience [3] [6]. Key advantages driving its adoption include:
The biological profile of 1,2,4-oxadiazoles is exquisitely sensitive to substituents at positions 3 and 5, making rational modification crucial for drug discovery [2] [6] [10]. The 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde motif embodies strategic choices:
C3 Substituent | C5 Substituent | Biological Activity (Example) | Key SAR Insight |
---|---|---|---|
4-OMe-C₆H₄ / 3,4-(OMe)₂-C₆H₃ | Pyrazoline Derivative | Anti-microbial (MIC 10 µg/mL) | Electron-rich aryl rings enhance activity |
Aryl (3-Me, 4-OMe) | n-Propyl | Anti-bacterial (S. aureus, M. smegmatis) | Alkyl chain length modulates potency |
N-Acylhydrazone | 4-Substituted Aryl | Anti-trypanosomal | Aldehyde/hydrazone as key pharmacophore |
Carbaldehyde | Ethyl | Versatile Synthetic Intermediate | Enables diverse downstream chemistry & target engagement |
Methyl | 3-(Trifluoromethyl)benzyl | GSK-3β inhibition (IC₅₀ 2.3 nM) | Small alkyl at C3 combined with lipophilic aryl at C5 |
The strategic combination of the ethyl group's modest lipophilicity at C5 and the versatile reactivity of the carbaldehyde at C3 positions 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde as a high-value intermediate for developing novel therapeutic agents targeting infectious diseases, cancer, and CNS disorders, leveraging the proven bioisosteric advantages and tunable pharmacology of the 1,2,4-oxadiazole core [3] [6] [10].
Compound Name | Chemical Structure / Key Features | Context of Mention |
---|---|---|
5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde | O=C(C1=NOC(=N1CC)C | Target compound of the article |
Pleconaril | Contains 3,5-dimethyl-1,2,4-oxadiazole | Approved antiviral drug; Bioisosteric example |
Ataluren (PTC124) | Contains 4,5-dihydro-1,2,4-oxadiazol-5-one | Approved drug for Duchenne Muscular Dystrophy |
Oxolamine | Contains 3-(diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | First approved 1,2,4-oxadiazole drug (cough suppressant) |
Zibotentan (ZD4054) | Contains 1,3,4-oxadiazole | Comparison of oxadiazole isomers |
Phidianidine A & B | Marine natural products with 1,2,4-oxadiazole | Natural occurrence; Cytotoxic activity |
Quisqualic acid | Plant-derived amino acid with 1,2,4-oxadiazole | Natural occurrence; Glutamate receptor agonist |
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | ClCH₂-C₁=NOC(=N1)C(O)OEt | Synthetic precursor (avoided per user request) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2